molecular formula C7H10N2O B1311832 6-Methoxy-2-methylpyridin-3-amine CAS No. 52090-56-9

6-Methoxy-2-methylpyridin-3-amine

Cat. No. B1311832
CAS RN: 52090-56-9
M. Wt: 138.17 g/mol
InChI Key: DMVBGEPFAZKPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methoxy-2-methylpyridin-3-amine” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . It is typically stored in a dark place under an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of “6-Methoxy-2-methylpyridin-3-amine” involves a mixture of 2-chloro-6-methoxypyridine and aqueous methanamine . The mixture is heated at 170°C in a sealed tube for 7 hours .


Molecular Structure Analysis

The InChI code for “6-Methoxy-2-methylpyridin-3-amine” is 1S/C7H10N2O/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,8H2,1-2H3 . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

“6-Methoxy-2-methylpyridin-3-amine” has a density of 1.1±0.1 g/cm3 . Its boiling point is 260.0±35.0 °C at 760 mmHg . The compound has a molar refractivity of 40.1±0.3 cm3 .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity 6-Methoxy-2-methylpyridin-3-amine is utilized in the synthesis of antimicrobial and anticoccidial agents. For instance, its derivatives demonstrated significant activity as coccidiostats, providing protection against Eimeria tenella in chickens (Georgiadis, 1976).

  • Catalysis and Organic Reactions The compound has been involved in studies related to catalytic reactions. For example, it is used in nitrobenzene reduction catalyzed by soluble carbonylrhodium complexes (Bartolinp et al., 2007). Additionally, it plays a role in the intramolecular catalytic addition of amines to alkynes (Müller, 1998).

  • Structural and Physicochemical Studies Investigations into the structural and physicochemical properties of derivatives of 6-Methoxy-2-methylpyridin-3-amine have been conducted. These studies include exploring tautomerism and protonation sites, which are crucial for understanding molecular interactions and properties (Wróblewska et al., 2006), (Böck et al., 2021).

  • Electrochemistry and Conjugated Complexes Research involving 6-Methoxy-2-methylpyridin-3-amine also extends to the field of electrochemistry. Studies on terphenyl-bridged cyclometalated ruthenium–amine conjugated complexes with various substituents, including methoxy and methyl groups, shed light on their electrochemical behavior and electronic coupling (Li et al., 2018).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

6-methoxy-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVBGEPFAZKPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437814
Record name 6-Methoxy-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methylpyridin-3-amine

CAS RN

52090-56-9
Record name 6-Methoxy-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-methylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-2-methyl-3-nitropyridine (62.4 g, 0.371 mol) in methanol (1700 mL) was added 10% palladium on carbon (50% wet; 6.24 g), and the mixture was purged with hydrogen and stirred under balloon pressure hydrogen at room temperature for 4.5 hrs. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo to give the title compound as a brown oil (47.0 g, 0.340 mol, 92%).
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step One
Quantity
6.24 g
Type
catalyst
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2-methylpyridin-3-amine
Reactant of Route 2
6-Methoxy-2-methylpyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-Methoxy-2-methylpyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-Methoxy-2-methylpyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-Methoxy-2-methylpyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-Methoxy-2-methylpyridin-3-amine

Citations

For This Compound
1
Citations
RA Hartz, VT Ahuja, WD Schmitz, TF Molski… - Bioorganic & Medicinal …, 2010 - Elsevier
A series of N 3 -pyridylpyrazinones was investigated as corticotropin-releasing factor-1 receptor antagonists. It was observed that the binding affinity of analogues containing a pyridyl …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.